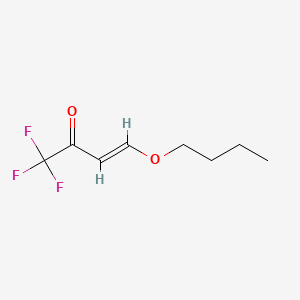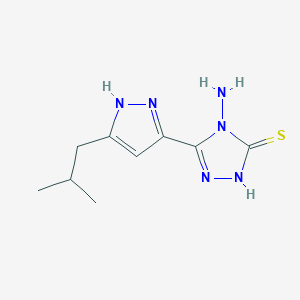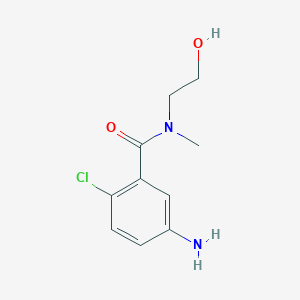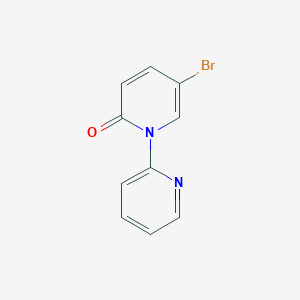![molecular formula C17H24N2O5 B3033711 1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid CAS No. 1142209-79-7](/img/structure/B3033711.png)
1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid
Descripción general
Descripción
The compound 1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid is a complex organic molecule that likely contains a piperidine ring, which is a saturated six-membered ring containing one nitrogen atom, and a pyrrole ring, which is a five-membered unsaturated ring with one nitrogen atom. The molecule also contains carboxylic acid groups, which are common functional groups in organic chemistry known for their acidity and reactivity in forming esters and amides.
Synthesis Analysis
The synthesis of related pyrrole derivatives can be achieved through various methods. For instance, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives involves an unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide under neutral conditions in a one-step procedure . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the isopropoxycarbonyl and piperidine-4-carboxylic acid moieties.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been studied using spectroscopic methods and theoretical calculations. For example, the 1:1 complex of piperidine-4-carboxylic acid with 2,6-dichloro-4-nitrophenol has been investigated using single-crystal X-ray analysis, Raman and FTIR spectroscopy, and theoretical calculations . These techniques could be applied to determine the molecular structure of 1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid, providing insights into its three-dimensional conformation and electronic structure.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives can be explored through acylation reactions. Pyrrolidine-2,4-diones, which are structurally related to the compound of interest, can be acylated at C-3 by acid chlorides in the presence of Lewis acids . This suggests that the compound may also undergo acylation reactions, potentially at the pyrrole ring, to form various derivatives that could be of interest in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For example, the spectroscopic studies of piperidine-4-carboxylic acid complexes provide information on the hydrogen bonding interactions and vibrational modes of the molecule . These properties are crucial for understanding the solubility, stability, and reactivity of the compound. Additionally, the acylation of pyrrolidine derivatives and the subsequent formation of boron difluoride complexes suggest that the compound may form stable complexes with Lewis acids, which could affect its physical properties such as melting point and solubility .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of 1H-1-pyrrolylcarboxamides : This compound has been utilized in the synthesis of new 1H-1-pyrrolylcarboxamides of pharmacological interest via acyl chlorides. The pyrrole compounds served as N-acylating agents, indicating a potential route for the development of pharmacologically relevant compounds (Bijev, Prodanova, & Nankov, 2003).
Structural Analysis : Crystal structure analysis of related pyrrole-2-carboxylic acid compounds has provided insights into molecular linkages, confirming the possibility of hydrogen bonding and other interactions which are crucial for drug design and synthesis (Silva et al., 2006).
Chemical Properties and Transformations
Substituent Effects : Studies on cis- and trans-4-substituted pipecolic acids, which are structurally related to the compound, have provided insights into stereochemistry and acidity. This research helps understand the chemical behavior and potential applications of similar compounds (Caddy & Utley, 1973).
Transformations in Synthesis : Research into the synthesis of piperidine derivatives from serine demonstrates the versatility of piperidine-based compounds in generating a broad range of amines, which is relevant for the development of new drugs and other chemical entities (Acharya & Clive, 2010).
Application in Medicinal Chemistry
Aurora Kinase Inhibitor : Research into Aurora kinase inhibitors has involved structurally related piperidine-4-carboxylic acid compounds. This indicates potential applications of the compound in the treatment of cancer, as Aurora kinase plays a significant role in cell division and is a target in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).
Potent IκB Kinase-β Inhibitor : The compound has been involved in the synthesis of an IκB Kinase-β inhibitor. This is relevant for inflammation and immune response research, as IKK-β plays a crucial role in activating NF-κB, a key transcription factor in inflammatory responses (Latli et al., 2016).
Hydrogen-bonding in Pharmaceutical Compounds : Research into hydrogen-bonding structures of salts of isonipecotamide with various acids provides insights into the importance of hydrogen-bonding for pharmaceutical compounds, which can be extrapolated to similar compounds like 1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid (Smith & Wermuth, 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,5-dimethyl-4-propan-2-yloxycarbonyl-1H-pyrrole-2-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-9(2)24-17(23)13-10(3)14(18-11(13)4)15(20)19-7-5-12(6-8-19)16(21)22/h9,12,18H,5-8H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOAYGPJIMOIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)OC(C)C)C)C(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801113981 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[3,5-dimethyl-4-[(1-methylethoxy)carbonyl]-1H-pyrrol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(isopropoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidine-4-carboxylic acid | |
CAS RN |
1142209-79-7 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[3,5-dimethyl-4-[(1-methylethoxy)carbonyl]-1H-pyrrol-2-yl]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142209-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-[[3,5-dimethyl-4-[(1-methylethoxy)carbonyl]-1H-pyrrol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801113981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B3033628.png)


![3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B3033631.png)

![5-{[3-(2,5-Dimethylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B3033634.png)
![2-[[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanoic acid](/img/structure/B3033636.png)






